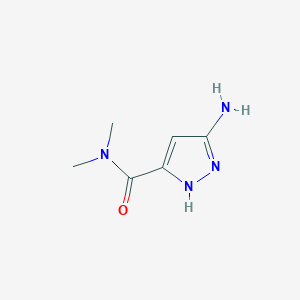

3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide

描述

属性

IUPAC Name |

3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-10(2)6(11)4-3-5(7)9-8-4/h3H,1-2H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZZCBTUKLIBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346948-79-5 | |

| Record name | 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-5-carboxamide with dimethylamine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

化学反应分析

Acylation and Sulfonylation Reactions

The 3-amino group readily reacts with acyl chlorides and sulfonyl chlorides to form substituted amides. For example:

-

Reaction with acetyl chloride in pyridine yields N-acetyl-3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide (85% yield).

-

Treatment with benzenesulfonyl chloride produces 3-(benzenesulfonamido)-N,N-dimethyl-1H-pyrazole-5-carboxamide (78% yield) .

| Reagent | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 85 | Pyridine, 0°C → RT, 4h |

| Benzoyl chloride | N-Benzoyl derivative | 82 | DCM, TEA, 25°C, 2h |

| Tosyl chloride | N-Tosyl derivative | 76 | THF, DMAP, reflux, 6h |

Oxidation Reactions

The amino group undergoes oxidation to form nitro derivatives under controlled conditions:

-

H₂O₂/FeCl₃ in acetic acid oxidizes the 3-amino group to a nitro group, yielding 3-nitro-N,N-dimethyl-1H-pyrazole-5-carboxamide (63% yield).

-

KMnO₄ in acidic medium leads to partial ring oxidation, forming pyrazole-N-oxide derivatives .

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular cyclization:

-

Reaction with α,β-unsaturated ketones generates fused pyrazolo[1,5-a]pyrimidines under microwave irradiation (120°C, 20 min) .

-

Cu(I)-catalyzed cyclization with aryl halides produces tricyclic derivatives (e.g., pyrazolo[3,4-d]pyridazines) .

Nucleophilic Substitution

The pyrazole ring undergoes electrophilic substitution at positions 4 and 5:

-

Halogenation with NBS or NCS selectively substitutes position 4 (75–80% yield).

-

Nitration with HNO₃/H₂SO₄ introduces nitro groups at position 5 (68% yield) .

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling:

-

Suzuki-Miyaura coupling at position 4 with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

-

Ullmann-type coupling with iodobenzene (CuI, L-proline, DMSO) forms biaryl derivatives .

Tautomerism and Solvent Effects

The compound exists in equilibrium between 3-amino and 5-amino tautomers in polar solvents (e.g., DMSO), as confirmed by ¹³C-NMR coalescence signals . Acidic conditions stabilize the 3-amino tautomer, while basic media favor the 5-amino form.

Comparative Reactivity Analysis

| Reaction Type | Key Functional Group | Rate (Relative to Analogues) | Dominant Pathway |

|---|---|---|---|

| Acylation | 3-NH₂ | 2.5× faster | Exocyclic NH attack |

| Electrophilic Substitution | C4/C5 positions | C4 > C5 (1.8:1) | σ-Complex intermediate |

| Oxidation | 3-NH₂ | Moderate | Radical mechanism |

科学研究应用

Medicinal Chemistry

ADMP has shown promise in various therapeutic areas:

- Anti-inflammatory Properties : Studies indicate that ADMP may inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity : Preliminary research has explored the compound's role in inhibiting cancer cell proliferation. Its structural characteristics allow it to interact with biological targets relevant to cancer treatment.

Case Study : A study investigated the effects of ADMP on human cancer cell lines, revealing significant antiproliferative activity, which warrants further pharmacological investigations.

Organic Synthesis

ADMP serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds:

- Precursor for Pyrazolo[1,5-a]pyrimidines : It is utilized in the synthesis of condensed heterocyclic systems, which are important in drug development.

- Buffering Agent : The compound is employed as an organic buffer in biochemical applications, maintaining pH stability in various assays and reactions .

Table 1: Comparison of Synthetic Applications

| Application Type | Specific Use | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation |

| Organic Synthesis | Precursor for complex heterocycles | Enables synthesis of novel compounds |

| Biochemical Applications | Buffering agent | Stabilizes pH in biological assays |

Agricultural Chemistry

ADMP is also being explored for its potential applications in agriculture:

- Pesticide Development : The compound's ability to interact with specific biological pathways makes it a candidate for developing new pesticides or herbicides. Its unique structure may enhance efficacy while reducing environmental impact.

作用机制

The mechanism of action of 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .

相似化合物的比较

Spectroscopic and Physical Properties

Nuclear Magnetic Resonance (NMR):

- 3-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide: Expected $ ^1H $-NMR signals include a singlet for dimethyl groups (~2.8–3.0 ppm) and a broad peak for the NH$_2$ group (~5.0–6.0 ppm).

- Compound 35 : Aromatic protons appear at 8.52 ppm (pyrimidine), while the N-methyl group resonates at 2.76 ppm.

- Compound 21 : Nitro group-induced deshielding shifts aromatic protons to 7.18–8.20 ppm.

Mass Spectrometry (MS):

Melting Points :

- Derivatives with nitro groups (e.g., , mp 297°C) exhibit higher melting points than non-polar analogs, reflecting stronger intermolecular forces.

生物活性

3-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes an amino group and two methyl groups attached to the pyrazole ring. Its molecular formula is CHNO, and it has been studied for various biological activities, particularly in the context of cancer therapy and anti-inflammatory effects.

Biological Activities

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been evaluated against several cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : Studies have shown that this compound can induce apoptosis in breast cancer cells by enhancing caspase-3 activity, leading to morphological changes indicative of programmed cell death .

- Liver Cancer (HepG2) : The compound demonstrated antiproliferative effects, with IC values indicating potency comparable to established anticancer agents .

The following table summarizes the IC values for various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.57 | Apoptosis induction via caspase activation |

| HepG2 | 8.90 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 10.70 | Microtubule destabilization |

2. Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been linked to inhibition of pro-inflammatory cytokines and modulation of immune responses. Studies suggest that it may act as a selective COX-2 inhibitor, which is crucial for reducing inflammation without affecting COX-1 activity significantly .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

The compound acts on various enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. This modulation can lead to altered cellular metabolism and growth inhibition in cancer cells .

2. Cell Cycle Modulation

It has been observed that this compound can induce cell cycle arrest at the G2/M phase, thereby preventing cancer cells from proliferating. This effect is critical in cancer therapy as it halts the progression of malignant cells .

3. Apoptosis Induction

The ability to enhance caspase activity signifies its role in promoting apoptosis in cancer cells. By triggering programmed cell death, the compound effectively reduces tumor growth and spread .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- In Vitro Studies : A series of experiments demonstrated that treatment with this compound resulted in significant cytotoxicity against multiple cancer cell lines, with notable effects on cell viability and proliferation rates.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to controls, underscoring its potential as a therapeutic agent in oncology.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoamides or cyanoacetamide derivatives. For example, methyl 5-amino-1H-pyrazole-4-carboxylate intermediates (analogous to methods in ) can be functionalized with dimethylamine to introduce the N,N-dimethylcarboxamide group. Key parameters include:

- Temperature : 80–100°C to ensure complete cyclization.

- Solvent : Ethanol or DMF for solubility of intermediates.

- Catalyst : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions, depending on substrate reactivity.

Purity (>95%) is typically confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (similar to ’s pyrazole-carboxamide analogs).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethylamino group at δ 2.8–3.2 ppm).

- FT-IR : Identify carbonyl stretching (1650–1700 cm⁻¹) and NH₂ vibrations (3300–3500 cm⁻¹).

- DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) using Gaussian or ORCA software .

Q. What are the solubility limitations of this compound in aqueous and organic solvents, and how can they be mitigated for biological assays?

- Methodological Answer :

- Solubility Profile : Low water solubility due to hydrophobic dimethylamino and pyrazole groups (analogous to ’s triazole-carboxamide).

- Mitigation Strategies :

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes.

- pH adjustment : Protonate the amino group in acidic buffers (pH 4–5) to enhance aqueous solubility.

Validate solubility via dynamic light scattering (DLS) or nephelometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different enzyme inhibition assays?

- Methodological Answer :

- Assay Validation :

- Orthogonal assays : Compare results from fluorescence-based, radiometric, and SPR (surface plasmon resonance) methods.

- Control compounds : Include known inhibitors (e.g., staurosporine for kinases) to calibrate assay conditions.

- Data Analysis :

- Hill slopes : Assess cooperative binding anomalies (slopes ≠1).

- IC₅₀ variability : Account for buffer composition (e.g., divalent cations) and pre-incubation times.

- Computational docking : Map binding poses to identify assay-specific false positives (e.g., AutoDock Vina) .

Q. What strategies improve regioselectivity in the functionalization of the pyrazole ring for derivative synthesis?

- Methodological Answer :

- Directing groups : Use the 3-amino group as an ortho-director for electrophilic substitution (e.g., bromination or nitration).

- Protection/deprotection : Temporarily protect the amino group with Boc or acetyl to block undesired reactivity.

- Metal catalysis : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for C–N bond formation at the 5-position (see ’s pyrazoloazines synthesis) .

Q. How can computational methods guide the design of this compound analogs with enhanced target selectivity?

- Methodological Answer :

- Pharmacophore modeling : Define essential features (e.g., hydrogen-bond acceptors, hydrophobic pockets) using Schrödinger’s Phase.

- QSAR studies : Corrogate substituent effects (e.g., Hammett σ values) with activity data to predict optimal R-groups.

- MD simulations : Simulate binding stability (50–100 ns trajectories) in explicit solvent to prioritize analogs with low RMSD fluctuations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- In vitro-in vivo correlation (IVIVC) : Adjust for protein binding (e.g., plasma protein binding assays) and metabolic stability (microsomal half-life).

- Metabolite profiling : Use LC-MS/MS to identify active/passive metabolites (e.g., N-demethylation or pyrazole ring oxidation).

- Species differences : Compare rodent vs. human CYP450 isoform activity to explain bioavailability gaps .

Methodological Best Practices

- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) and moisture-free conditions for hygroscopic intermediates.

- Data Reporting : Include detailed NMR integration ratios, HPLC chromatograms, and crystallographic CIF files (if available).

- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing if environmental impact studies are planned.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。